molecular formula C29H18Cl2F2S B12560275 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran CAS No. 144104-05-2

3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran

Cat. No.: B12560275
CAS No.: 144104-05-2
M. Wt: 507.4 g/mol
InChI Key: GJIFAZLKMRBXKU-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran is a complex organic compound with the molecular formula C29H18Cl2F2S and a molecular weight of 507.42 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the thiopyran ring. Common reagents used in these reactions include halogenated aromatic compounds, sulfur sources, and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s halogenated aromatic rings and thiopyran core are thought to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran can be compared with other similar compounds, such as:

    3,5-Dichloro-2,6-bis(4-chlorophenyl)-4,4-diphenyl-4H-thiopyran: This compound has chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.

    3,5-Dichloro-2,6-bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyran: The presence of bromine atoms can influence the compound’s physical and chemical properties, such as melting point and solubility.

    3,5-Dichloro-2,6-bis(4-methylphenyl)-4,4-diphenyl-4H-thiopyran:

These comparisons highlight the uniqueness of this compound, particularly in terms of its halogen substituents and their influence on the compound’s properties and applications.

Properties

CAS No.

144104-05-2

Molecular Formula

C29H18Cl2F2S

Molecular Weight

507.4 g/mol

IUPAC Name

3,5-dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenylthiopyran

InChI

InChI=1S/C29H18Cl2F2S/c30-27-25(19-11-15-23(32)16-12-19)34-26(20-13-17-24(33)18-14-20)28(31)29(27,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H

InChI Key

GJIFAZLKMRBXKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=C(SC(=C2Cl)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl)C5=CC=CC=C5

Origin of Product

United States

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